N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, also known as Fimasartan, is a non-peptide angiotensin II receptor antagonist that is used for the treatment of hypertension. It is a relatively new drug that was first introduced in South Korea in 2010 and has since gained popularity due to its effectiveness and safety.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has explored the synthesis of various derivatives of N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, revealing potential antimicrobial and antifungal properties. For instance, studies on thiazolidin-4-one derivatives linked with this compound have demonstrated significant antimicrobial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013). Similarly, a series of imidazole derivatives including acetamides and sulfonamides have been synthesized and showed promising results in vitro against unicellular parasites like Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, presenting themselves as potential candidates for antiparasitic drugs (Hernández-Núñez et al., 2009).
Antioxidant Properties
Compounds synthesized from this compound have also been tested for antioxidant activity. One study found that amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles exhibited remarkable antioxidant activity, surpassing even the standard Ascorbic acid in some tests, highlighting the compound's potential in the development of new antioxidant agents (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).
Anticancer and Anticonvulsant Activity
Further research into derivatives of this compound has unveiled potential anticancer and anticonvulsant activities. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and showed promising antitumor activities against A549 human lung adenocarcinoma cells, with certain compounds displaying high selectivity and potent apoptosis induction, suggesting their utility as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Moreover, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have been realized and evaluated for their anticonvulsant activity, with some compounds proving more effective than standard treatments in maximal electroshock (MES) induced seizures, offering a new avenue for anticonvulsant drug development (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c1-16-7-6-14-12(16)18-8-11(17)15-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORUWQLSEJSCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.